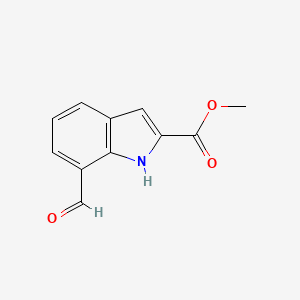

methyl 7-formyl-1H-indole-2-carboxylate

Description

Significance of the Indole (B1671886) Heterocycle in Chemical Biology and Organic Synthesis

The indole ring, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a foundational scaffold in the fields of chemical biology and organic synthesis. Its prevalence is rooted in its presence in a vast array of natural products and pharmacologically active compounds. The essential amino acid tryptophan, for instance, features an indole core and serves as a biosynthetic precursor to numerous secondary metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin.

In medicinal chemistry, the indole nucleus is considered a "privileged scaffold" due to its ability to bind to a wide variety of biological receptors and enzymes. This versatility has led to the development of numerous indole-based drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin, anti-cancer drugs such as vinblastine (B1199706) and vincristine, and treatments for migraines. The unique molecular architecture of indole allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition in biological systems.

From a synthetic standpoint, the indole heterocycle is a versatile building block. The development of efficient methods for the construction and functionalization of the indole core is a significant area of research in organic chemistry. Its electron-rich nature makes it susceptible to electrophilic substitution, providing a pathway for the introduction of various functional groups, which in turn allows for the synthesis of complex molecular targets.

Overview of Formylated Indole-2-Carboxylates as Synthetic Intermediates

Formylated indole-2-carboxylates are a class of compounds that serve as highly valuable intermediates in organic synthesis. The introduction of a formyl (–CHO) group onto the indole-2-carboxylate (B1230498) framework provides a reactive handle for a wide range of chemical transformations. This aldehyde functionality can be readily converted into other functional groups or used to construct more complex heterocyclic systems.

A common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com For indole-2-carboxylate esters, the ester group at the C2 position acts as an electron-withdrawing group, deactivating the pyrrole ring. However, the ring remains sufficiently activated for electrophilic substitution, which predominantly occurs at the electron-rich C3 position. rsc.org

Once synthesized, these formylated intermediates, such as ethyl 3-formyl-1H-indole-2-carboxylate, can undergo various subsequent reactions. nih.govnih.gov The aldehyde can be reduced to a hydroxymethyl group, oxidized to a carboxylic acid, or used in condensation reactions with nucleophiles to build larger molecular scaffolds. nih.gov These transformations make formylated indole-2-carboxylates key building blocks in the synthesis of complex indole alkaloids and pharmaceutical agents. nih.gov

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Hydroxymethyl (-CH₂OH) | nih.gov |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid (-COOH) | N/A |

| Condensation | Anilines | Iminomethyl (-CH=N-Ar) | nih.gov |

| Wittig Reaction | Phosphonium ylides | Alkene (-CH=CHR) | N/A |

Positional Isomerism in Formylindole-2-Carboxylates: Focus on the 7-Formyl Moiety

The regioselectivity of electrophilic substitution on the indole ring is a critical aspect of its chemistry. In indole-2-carboxylates, the C3 position is the most nucleophilic and is therefore the primary site of attack for electrophiles like the Vilsmeier reagent. rsc.org However, substitution can also occur on the benzene portion of the heterocycle, leading to positional isomers. Acylation reactions under Friedel-Crafts conditions, for instance, can yield mixtures of 3-, 5-, and 7-acyl derivatives, with the product distribution depending heavily on the catalyst, solvent, and acylating agent used. clockss.org

Achieving formylation specifically at the C7 position of an indole-2-carboxylate is synthetically challenging due to the inherent reactivity of the C3 position. Direct formylation methods often fail to provide the 7-formyl isomer in good yield. Consequently, targeted strategies are required. One reported method involves the transformation of a sulfomethyl group at the C7 position into a formyl group, providing a route to ethyl 7-formyl-1H-indole-2-carboxylate. researchgate.net Such isomers are described as valuable synthetic intermediates, suggesting their utility in constructing molecules where substitution at the C7 position is crucial for the target's structure or biological activity. researchgate.net The distinct positioning of the formyl group at C7, in close proximity to the indole nitrogen, can influence the compound's physical properties and reactivity compared to its C3, C4, C5, or C6 isomers. This unique steric and electronic environment makes 7-formylindole-2-carboxylates attractive precursors for specific, complex molecular architectures.

| Isomer | Common Synthetic Route | Significance | Reference |

|---|---|---|---|

| 3-Formyl | Vilsmeier-Haack Reaction | Most common and readily accessible isomer. | rsc.org |

| 5-Formyl | Friedel-Crafts Acylation (in mixture) | Intermediate for benzene ring functionalization. | clockss.org |

| 7-Formyl | Multi-step synthesis (e.g., from sulfomethyl group) | Valuable intermediate for specific complex targets. | researchgate.net |

Scope and Current Status of Research on Methyl 7-Formyl-1H-Indole-2-Carboxylate

Specific academic research focusing exclusively on this compound is not extensively documented in the current body of scientific literature. Its ethyl ester counterpart, ethyl 7-formyl-1H-indole-2-carboxylate, has been identified as a valuable synthetic intermediate, and it is reasonable to infer that the methyl ester serves a similar role. researchgate.net

The utility of this compound lies in its function as a bifunctional building block. The methyl ester at C2 and the formyl group at C7 provide two distinct points for chemical modification. The aldehyde is available for transformations such as reductive amination, oxidation, or olefination, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual functionality allows for the construction of complex, polycyclic indole derivatives or for the attachment of the indole scaffold to other molecules.

Given the synthetic challenge in preparing 7-substituted indoles, this compound is likely synthesized on a case-by-case basis for specific, advanced synthetic campaigns rather than being a widely studied commodity chemical. Its importance is not as a final product but as a crucial component in a longer synthetic sequence, enabling the creation of novel pharmaceuticals or materials where the specific 7-substitution pattern is a key design element. The limited dedicated literature suggests that its properties and reactions are generally understood through the established chemistry of indole-7-carbaldehydes and indole-2-carboxylates, and it is employed as a tool by synthetic chemists as needed.

Properties

IUPAC Name |

methyl 7-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-5-7-3-2-4-8(6-13)10(7)12-9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKSCZIGBODEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 7 Formyl 1h Indole 2 Carboxylate and Analogues

Strategies for Regioselective Formylation at the Indole (B1671886) C7 Position

Direct formylation of the indole core at the C7 position is often hindered by the preferential reactivity of other positions. Consequently, indirect methods and the use of directing groups have become instrumental in achieving the desired regioselectivity.

Transformation of C7-Sulfomethyl Functionality to Formyl Group

A strategic approach to introduce a formyl group at the C7 position involves the transformation of a pre-installed C7-sulfomethyl group. This multi-step process allows for the controlled installation of the desired functionality.

The initial step in this transformation sequence is the conversion of a C7-sulfomethyl indole precursor to the corresponding C7-chloromethyl derivative. This is typically achieved through treatment with a chlorinating agent. The reaction proceeds by activation of the sulfomethyl group, facilitating its displacement by a chloride ion. Careful control of reaction conditions is necessary to prevent undesired side reactions.

Following the formation of the C7-chloromethyl intermediate, a hydrolysis reaction is employed to generate the C7-hydroxymethyl analogue. This nucleophilic substitution reaction, often carried out in the presence of water or a mild base, replaces the chlorine atom with a hydroxyl group. The reactivity of the benzylic-like chloride facilitates this conversion under relatively mild conditions.

The final step in this synthetic sequence is the oxidation of the C7-hydroxymethyl group to the target C7-formyl group. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the substrate's functional group tolerance. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid or degradation of the indole ring.

Considerations of N1-Protection During C7-Formylation

To facilitate regioselective functionalization at the C7 position and to prevent undesired reactions at the indole nitrogen, the use of a protecting group at the N1 position is often crucial. acs.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net The choice of the protecting group is critical, as it must be stable to the reaction conditions of the multi-step sequence and be readily removable at the end of the synthesis.

Complementary Indole Synthesis Approaches for Structurally Related Formylated Indoles

In addition to the functional group transformation strategies, several classical and modern indole synthesis methods can be adapted to produce formylated indole structures, which may serve as analogues or precursors to the target molecule. These methods often involve the construction of the indole ring from acyclic precursors already bearing the desired formyl group or a suitable precursor.

The Fischer indole synthesis is a robust and widely used method for constructing the indole core. nih.govalfa-chemistry.comwikipedia.orgorganic-chemistry.orgresearchgate.net By starting with a suitably substituted phenylhydrazine (B124118) and a ketone or aldehyde containing a formyl group (or a protected equivalent), it is possible to construct a 7-formylindole derivative. The success of this approach depends on the availability of the appropriately functionalized starting materials.

The Bischler-Möhlau indole synthesis offers another route to substituted indoles, typically yielding 2-arylindoles. drugfuture.comwikipedia.orgchemeurope.comresearchgate.netyoutube.com While less common for the direct synthesis of 7-formylindoles, modifications of this method or the use of specific starting materials could potentially lead to the desired substitution pattern.

Modern catalytic methods, such as transition-metal-catalyzed C-H functionalization , have emerged as powerful tools for the direct introduction of functional groups onto the indole nucleus. nih.govrsc.orgclockss.orgnih.govnih.gov While direct C7-formylation via C-H activation remains a challenge, the use of directing groups has enabled various other C7-functionalizations, which could then be converted to a formyl group in subsequent steps. acs.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Other classical formylation reactions, such as the Vilsmeier-Haack and Reimer-Tiemann reactions, are generally not regioselective for the C7 position of indoles, typically favoring the C3 position. numberanalytics.commychemblog.comyoutube.comrsc.orgorganic-chemistry.orgwikipedia.orgresearchgate.netnih.govbrainly.in However, with appropriate N-protection and substrate modifications, the regioselectivity of these reactions can sometimes be influenced, offering potential, albeit less direct, routes to C7-formylated indoles.

Below is a summary table of the discussed synthetic strategies:

| Method | Description | Key Considerations |

| C7-Sulfomethyl Transformation | Multi-step conversion of a C7-sulfomethyl group to a formyl group via chloromethyl and hydroxymethyl intermediates. | Requires a pre-functionalized starting material; involves multiple synthetic steps. |

| Fischer Indole Synthesis | Cyclization of a substituted phenylhydrazine with a ketone or aldehyde. | Availability of appropriately substituted starting materials is crucial. nih.govalfa-chemistry.comwikipedia.orgorganic-chemistry.orgresearchgate.net |

| Bischler-Möhlau Indole Synthesis | Reaction of an α-halo- or α-hydroxyketone with an aniline. | Typically yields 2-arylindoles; may require specific modifications for 7-formyl substitution. drugfuture.comwikipedia.orgchemeurope.comresearchgate.netyoutube.com |

| C-H Functionalization | Direct introduction of a functional group at the C7 position using a transition metal catalyst and a directing group. | The introduced group would likely require further transformation to a formyl group. nih.govrsc.orgclockss.orgnih.govnih.gov |

Fischer Indole Synthesis for Indole-2-carboxylate (B1230498) Precursors

The Fischer indole synthesis, a venerable and widely utilized method, offers a direct route to the indole nucleus. mdpi.comnih.govalfa-chemistry.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. nih.govalfa-chemistry.com For the synthesis of indole-2-carboxylate precursors, pyruvic acid or its esters are common carbonyl partners. alfa-chemistry.com

The general mechanism commences with the formation of a phenylhydrazone, which then tautomerizes to an enamine. A crucial acs.orgacs.org-sigmatropic rearrangement follows, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. alfa-chemistry.com

While the Fischer indole synthesis is robust, the synthesis of specifically 7-substituted indole-2-carboxylates requires appropriately substituted phenylhydrazines. For instance, the synthesis of 7-ethyltryptophol, a related indole derivative, has been achieved using this method, highlighting its applicability for preparing precursors to more complex molecules. nih.gov The reaction conditions, including the choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) and solvent, can significantly influence the reaction's efficiency and outcome. wikipedia.org

Table 1: Examples of Fischer Indole Synthesis for Indole-2-Carboxylate Precursors

| Starting Materials | Product | Catalyst/Conditions | Reference |

| 2-Ethylphenylhydrazine hydrochloride and 4-hydroxybutanal | 7-Ethyltryptophol | Microwave-assisted continuous flow, H₂O/Ethylene glycol | nih.gov |

| Substituted phenylhydrazine and ethyl pyruvate | Substituted-1H-indole-2-carboxylic acid ethyl ester | Acid catalyst | mdpi.com |

Palladium-Catalyzed Coupling Reactions in Indole Synthesis

Modern synthetic chemistry has increasingly turned to palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures, including the indole ring system. These methods offer a high degree of control over regioselectivity and functional group tolerance.

A significant challenge in the synthesis of 7-substituted indoles is directing functionalization to the C7 position. Recent advancements have demonstrated that palladium-catalyzed C-H activation can be selectively directed to the C7 position of the indole ring. acs.orgresearchgate.netnih.gov This is typically achieved by employing a directing group on the indole nitrogen. The choice of a suitable directing group, such as a phosphinoyl group, in conjunction with a specific ligand (e.g., a pyridine-type ligand) and a palladium catalyst like Pd(OAc)₂, can overcome the intrinsic preference for C2 or C3 functionalization. acs.orgresearchgate.netnih.gov This strategy allows for the introduction of various substituents at the C7 position through coupling with reagents like arylboronic acids. acs.orgresearchgate.netnih.gov

While direct C-H formylation at the C7 position via this method is not yet established, the introduction of a group that can be subsequently converted to a formyl group represents a viable synthetic strategy.

Table 2: Palladium-Catalyzed C-H Arylation at the C7 Position of Indoles

| Indole Substrate | Coupling Partner | Catalyst/Ligand | Directing Group | Product | Reference |

| N-Phosphinoyl indole | Arylboronic acid | Pd(OAc)₂ / Pyridine-type ligand | Phosphinoyl | 7-Aryl-N-phosphinoyl indole | acs.orgresearchgate.netnih.gov |

Vilsmeier-Haack Formylation in the Context of Indole-2-Carboxylates (typically at C3 position)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.gov The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). nih.gov

In the context of indole-2-carboxylates, the Vilsmeier-Haack reaction exhibits a strong regioselectivity for the C3 position. The electron-donating nature of the indole nitrogen activates the pyrrole (B145914) ring towards electrophilic substitution, with the C3 position being the most nucleophilic. The ester group at the C2 position is generally not sufficient to alter this inherent reactivity. Therefore, direct formylation of a standard methyl 1H-indole-2-carboxylate at the C7 position using the Vilsmeier-Haack reaction is not a feasible approach.

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. This electrophile attacks the C3 position of the indole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis then furnishes the 3-formylindole derivative. While this method is highly effective for producing 3-formylindole-2-carboxylates, alternative strategies are necessary for the synthesis of the 7-formyl isomer.

Hemetsberger Indole Synthesis for Diverse Indole Substitution Patterns

The Hemetsberger indole synthesis provides a valuable route to indole-2-carboxylates through the thermal decomposition of α-azidocinnamate esters. researchgate.netwikipedia.org These azide (B81097) precursors are typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an azidoacetate ester. researchgate.net

A key advantage of the Hemetsberger synthesis is its potential to generate diversely substituted indoles, depending on the substitution pattern of the starting aromatic aldehyde. Research has shown that when a meta-substituted benzaldehyde (B42025) is used as the starting material, the subsequent thermal cyclization of the resulting α-azidocinnamate can lead to a mixture of both 5- and 7-substituted indole-2-carboxylates. researchgate.netrsc.org This provides a direct, albeit potentially non-selective, pathway to the desired 7-substituted indole core. The regiochemical outcome can be influenced by the nature of the substituents on the aromatic ring.

The reaction is believed to proceed through a nitrene intermediate, which undergoes intramolecular cyclization onto the aromatic ring to form the indole nucleus. The yields of this reaction are often moderate to good. wikipedia.org

Table 3: Regioselectivity in the Hemetsberger Indole Synthesis

| Starting Material (from meta-substituted benzaldehyde) | Product(s) | Conditions | Observation | Reference |

| meta-Substituted ethyl α-azido-β-arylacrylate | 5- and 7-substituted indoles | Solvent mediated thermolysis | Formation of both regioisomers, with the 5-regioisomer often slightly favored. | researchgate.netrsc.org |

Reissert Indole Synthesis for Substituted Indole Derivatives

The Reissert indole synthesis is another classical method that provides access to the indole framework, specifically leading to the formation of indole-2-carboxylic acids or their esters. researchgate.netwikipedia.org The reaction typically starts with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base, such as sodium ethoxide. wikipedia.org

The initial condensation product, an ethyl o-nitrophenylpyruvate, is then subjected to a reductive cyclization. wikipedia.org Various reducing agents can be employed, including zinc in acetic acid or catalytic hydrogenation. wikipedia.orgakjournals.com The reduction of the nitro group to an amine is followed by a spontaneous intramolecular condensation with the adjacent ketone, leading to the formation of the indole-2-carboxylate.

This methodology is well-suited for the synthesis of substituted indole derivatives, as the substitution pattern of the final product is determined by the substituents on the starting ortho-nitrotoluene. researchgate.net Therefore, by starting with a suitably substituted ortho-nitrotoluene, one could, in principle, synthesize a precursor to methyl 7-formyl-1H-indole-2-carboxylate. For example, a 2-nitro-3-methyltoluene derivative could potentially be used to introduce a methyl group at the 7-position of the indole ring, which could then be further functionalized to a formyl group.

Table 4: Examples of Reissert Indole Synthesis

| Starting Material | Product | Key Steps | Reference |

| o-Nitrotoluene and diethyl oxalate | Indole-2-carboxylic acid | Condensation followed by reductive cyclization | researchgate.netwikipedia.org |

| Substituted o-nitrotoluene and diethyl oxalate | Substituted indole-2-carboxylic acid ethyl ester | Condensation and continuous-flow hydrogenation | akjournals.com |

| 2-Nitro-6-chlorotoluene and diethyl oxalate | Methyl 6-chloro-4-iodoindole-2-carboxylate (multi-step synthesis) | Reissert reaction as a key step | researchgate.net |

Reactivity and Advanced Chemical Transformations of Methyl 7 Formyl 1h Indole 2 Carboxylate

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus and Regioselectivity

The indole ring is inherently an electron-rich heterocycle that typically undergoes electrophilic substitution, with the C3 position being the most reactive site. researchgate.net However, the reactivity and regioselectivity of the indole nucleus in methyl 7-formyl-1H-indole-2-carboxylate are substantially modified by its two electron-withdrawing substituents.

The methyl carboxylate group at C2 and the formyl group at C7 both decrease the electron density of the indole ring system, making it less susceptible to electrophilic attack than indole itself. The C2-ester group particularly deactivates the adjacent C3 position for electrophilic substitution. orgsyn.org Similarly, the C7-formyl group deactivates the benzenoid ring.

Given these deactivating effects, electrophilic substitution on this compound is challenging and requires forcing conditions. When reactions do occur, the substitution pattern is dictated by the combined directing effects of the existing groups.

Nitration: Nitration of indole-2-carboxylates typically yields a mixture of 5-nitro and 6-nitro derivatives. thieme-connect.comumn.edu For the title compound, the formyl group at C7 would further deactivate the C6 position, suggesting that nitration, if successful, would likely favor substitution at the C4 and C5 positions.

Halogenation: The halogenation of indoles can be directed to either the C2 or C3 position depending on the reaction conditions and the nature of the N-protecting group. organic-chemistry.org For substrates with a deactivating group at C2, electrophilic halogenation at C3 is suppressed.

Acylation and Formylation: Friedel-Crafts acylation of indole-2-carboxylates can result in mixtures of 3-, 5-, and 7-acyl derivatives, depending on the catalyst and conditions. clockss.org Vilsmeier-Haack formylation, a common method to introduce a formyl group, typically occurs at the C3 position of electron-rich indoles. chemistrysteps.comorgsyn.orgwikipedia.org However, in this compound, the C3 position is already deactivated. Vilsmeier-Haack formylation of ethyl-4,6-dichloro-1H-indole-2-carboxylate has been shown to occur at the C3 position, indicating that despite deactivation, this position can still be reactive under appropriate conditions. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Substitution

| Reaction | Typical Reagents | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro and 5-Nitro derivatives | thieme-connect.comumn.edu |

| Halogenation | NBS, NCS / MeCN | C4 or C5 substitution | organic-chemistry.org |

| Acylation | Acyl chloride / Lewis acid | C4 or C5 substitution | clockss.org |

Chemical Transformations of the Formyl Group at C7

The formyl group at the C7 position is a versatile functional handle that can undergo a range of chemical transformations, including oxidation, reduction, and nucleophilic addition.

The formyl group of this compound can be oxidized to a carboxylic acid group, yielding 2-(methoxycarbonyl)-1H-indole-7-carboxylic acid. This transformation requires oxidizing agents that are compatible with the sensitive indole nucleus and the methyl ester functionality.

Mild oxidizing agents are generally preferred to avoid degradation of the indole ring. Reagents such as silver(I) oxide (Tollens' reagent), sodium chlorite (B76162) (NaClO₂), or potassium permanganate (B83412) (KMnO₄) under carefully controlled neutral or slightly basic conditions can achieve this conversion.

Table 2: Representative Conditions for Oxidation of Formyl Group

| Oxidizing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Silver(I) Oxide (Ag₂O) | aq. EtOH / NaOH | Room Temperature | 2-(methoxycarbonyl)-1H-indole-7-carboxylic acid |

| Sodium Chlorite (NaClO₂) | t-BuOH / H₂O, NaH₂PO₄ | Room Temperature | 2-(methoxycarbonyl)-1H-indole-7-carboxylic acid |

| Potassium Permanganate (KMnO₄) | Acetone / H₂O | 0 °C to Room Temperature | 2-(methoxycarbonyl)-1H-indole-7-carboxylic acid |

The selective reduction of the C7-formyl group to a hydroxymethyl group affords methyl 7-(hydroxymethyl)-1H-indole-2-carboxylate. This requires a mild reducing agent that will not affect the methyl ester at the C2 position.

Sodium borohydride (B1222165) (NaBH₄) is the reagent of choice for this transformation, as it readily reduces aldehydes but is typically unreactive towards esters under standard conditions (e.g., in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the formyl group and the ester.

Table 3: Reagents for Selective Reduction of Formyl Group

| Reducing Agent | Solvent | Outcome |

|---|---|---|

| Sodium Borohydride (NaBH₄) | MeOH or EtOH | Selective reduction of formyl to hydroxymethyl group |

| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O | Reduction of both formyl and methyl ester groups |

The carbonyl carbon of the C7-formyl group is electrophilic and susceptible to attack by various nucleophiles. aip.orgresearchgate.net These reactions provide a pathway to introduce new carbon-carbon bonds at the C7 position.

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgBr), can add to the formyl group to produce secondary alcohols. masterorganicchemistry.com A key consideration is the acidity of the indole N-H proton, which can react with the strongly basic Grignard reagent. semanticscholar.org This side reaction consumes the nucleophile and can be mitigated by using excess Grignard reagent or by pre-treating the indole with a base like NaH to form the indolide anion.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the C7-formyl group into an alkene. organic-chemistry.orgmasterorganicchemistry.com Reaction with a phosphorus ylide (Ph₃P=CHR) transforms the C=O double bond into a C=C double bond. This reaction is highly versatile, and the stereochemistry of the resulting alkene can often be controlled by the nature of the ylide used. organic-chemistry.org Intramolecular Wittig reactions involving indole aldehydes have also been used to synthesize fused heterocyclic systems. arkat-usa.org

Table 4: Nucleophilic Addition Reactions at C7-Formyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Grignard Addition | R-MgX, then H₃O⁺ | Methyl 7-(1-hydroxyalkyl)-1H-indole-2-carboxylate |

| Wittig Olefination | Ph₃P=CHR | Methyl 7-(alkenyl)-1H-indole-2-carboxylate |

| Reductive Amination | R₂NH, NaBH₃CN | Methyl 7-((dialkylamino)methyl)-1H-indole-2-carboxylate |

Chemical Modifications of the Methyl Carboxylate Ester at C2

The methyl carboxylate group at the C2 position can be modified, most commonly through hydrolysis to the corresponding carboxylic acid.

The hydrolysis of the methyl ester to 7-formyl-1H-indole-2-carboxylic acid can be accomplished under either acidic or basic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in an aqueous solution containing a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemistrysteps.comlibretexts.org Using a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and methanol.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. chemistrysteps.comnih.govnih.gov The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. Saponification is often preferred as the reaction goes to completion. wikipedia.org

Table 5: Conditions for Hydrolysis of C2-Methyl Ester

| Condition | Reagents | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Acidic | H₂SO₄ or HCl | H₂O / Dioxane | Reversible Equilibrium | chemistrysteps.comlibretexts.org |

| Basic (Saponification) | NaOH or KOH | H₂O / MeOH | Irreversible, requires final acid workup | wikipedia.orgnih.gov |

Transesterification Reactions with Various Alcohols

Transesterification is a fundamental organic reaction that involves the conversion of an ester into another by exchanging the alkoxy moiety. In the case of this compound, the methyl ester group can be converted to other esters by reaction with various alcohols. This transformation can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the reaction is typically carried out by heating the methyl ester in a large excess of the desired alcohol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The equilibrium is driven towards the product by using the alcohol as the solvent. masterorganicchemistry.com

Alternatively, base-catalyzed transesterification proceeds via nucleophilic acyl substitution, typically using an alkoxide base corresponding to the alcohol. masterorganicchemistry.com For instance, reaction with ethanol in the presence of sodium ethoxide would yield the corresponding ethyl ester.

While specific studies on the transesterification of this compound are not extensively documented, the general principles of these reactions are well-established for a wide range of esters, including other indole-2-carboxylates. The reaction conditions are generally mild and tolerate a variety of functional groups. organic-chemistry.org

Below is an interactive data table illustrating hypothetical transesterification reactions of this compound with different alcohols, based on general knowledge of the reaction.

| Alcohol | Catalyst | Expected Product |

| Ethanol | H₂SO₄ (cat.) | Ethyl 7-formyl-1H-indole-2-carboxylate |

| Propan-2-ol | NaO-iPr (cat.) | Isopropyl 7-formyl-1H-indole-2-carboxylate |

| Benzyl alcohol | TsOH (cat.) | Benzyl 7-formyl-1H-indole-2-carboxylate |

Derivatization Strategies for Structural Diversity

The inherent reactivity of the indole scaffold provides multiple avenues for derivatization, enabling the synthesis of a wide range of structurally diverse compounds.

The nitrogen atom of the indole ring (N1) is a key site for functionalization, most commonly through alkylation and acylation reactions.

N-Alkylation: The N-H proton of the indole can be abstracted by a base to form an indolyl anion, which then acts as a nucleophile. tandfonline.com The regioselectivity of alkylation (N- versus C-alkylation) can be influenced by factors such as the counter-ion, solvent, and alkylating agent. tandfonline.com For indole-2-carboxylates, N-alkylation is generally favored. tandfonline.comtandfonline.com Common conditions for N-alkylation involve the use of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF), or potassium carbonate (K₂CO₃) in acetonitrile. tandfonline.comtandfonline.com A variety of alkyl halides can be employed to introduce different substituents at the N1 position. mdpi.com For instance, the use of dimethyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides an efficient method for N-methylation. google.com

The following table summarizes representative N-alkylation reactions reported for methyl indole-2-carboxylate (B1230498), which are expected to be applicable to this compound.

| Alkylating Agent | Base/Solvent | Product | Reference |

| Ethyl 4-bromobutanoate | NaH / DMF | Methyl 1-(3-ethoxycarbonylpropyl)-1H-indole-2-carboxylate | tandfonline.com |

| Ethyl iodo-3-propanoate | K₂CO₃ / Acetonitrile | Methyl 1-(2-ethoxycarbonylethyl)-1H-indole-2-carboxylate | tandfonline.com |

| (E)-1,3-Diphenylallyl acetate | [Pd(C₃H₅)Cl]₂ / Cs₂CO₃ | Methyl 1-((E)-1,3-diphenylallyl)-1H-indole-2-carboxylate | mdpi.com |

N-Acylation: N-acylation introduces an acyl group at the indole nitrogen, a transformation that can be achieved using various acylating agents. While the use of reactive acyl chlorides is common, milder and more chemoselective methods have been developed. nih.gov For instance, thioesters can serve as stable acyl sources for the N-acylation of indoles in the presence of a base like cesium carbonate (Cs₂CO₃). nih.govresearchgate.net Another approach involves the direct N-acylation of indoles with carboxylic acids, which can be facilitated by reagents like boric acid or a combination of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O). clockss.orgresearchgate.net

Functionalization of the benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7) is significantly more challenging than modifications at the pyrrole (B145914) ring (C2 and C3) due to the lower inherent reactivity of the benzenoid C-H bonds. chim.itnih.govnih.gov Achieving site-selectivity at these positions often requires the use of directing groups. nih.govresearchgate.net

Recent advances in transition-metal-catalyzed C-H activation have provided powerful strategies for the regioselective functionalization of the indole core. rsc.orgrsc.org By installing a suitable directing group at either the N1 or C3 position, it is possible to direct a metal catalyst to a specific C-H bond on the benzene ring, enabling reactions like arylation, alkenylation, and acylation. nih.govresearchgate.net

For instance, a pivaloyl group at the C3 position can direct palladium-catalyzed C4-arylation and copper-catalyzed C5-arylation. nih.govresearchgate.net Similarly, an N-P(O)tBu₂ directing group at the N1 position has been shown to facilitate copper-catalyzed C6-arylation. nih.govresearchgate.net While the 7-formyl group in the target molecule might influence the electronic properties and steric environment, these directing group strategies offer a promising blueprint for the selective functionalization of the C4, C5, and C6 positions of this compound.

The table below outlines some established directing group strategies for the site-selective functionalization of the indole benzene ring, which could be adapted for this compound.

| Position | Directing Group | Reaction Type | Catalyst System | Reference |

| C4 | C3-Pivaloyl | Arylation | Pd(PPh₃)₂Cl₂ / Ag₂O | nih.gov |

| C5 | C3-Pivaloyl | Arylation | CuTc / dtpby | researchgate.net |

| C6 | N1-P(O)tBu₂ | Arylation | Cu(OAc)₂ | nih.gov |

Spectroscopic Characterization and Computational Studies

X-ray Crystallography for Solid-State Molecular Conformation and Packing

No published X-ray crystallographic studies for methyl 7-formyl-1H-indole-2-carboxylate were identified. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing arrangement is not available.

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular GeometryA search for theoretical studies employing Density Functional Theory (DFT) or other quantum chemical methods to model the electronic structure, molecular geometry, or predict spectroscopic properties of this compound did not yield any specific results.

Due to the absence of these fundamental data, a detailed scientific article focusing solely on the spectroscopic and computational characterization of this compound cannot be generated at this time.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "chemist's" view of electron density distribution and charge transfer within a molecule. For this compound, NBO analysis reveals significant intramolecular interactions and charge delocalization that are key to its stability and reactivity.

The primary interactions involve the delocalization of electron density from lone pair orbitals to antibonding orbitals. A significant interaction is observed between the lone pair of the pyrrolic nitrogen atom (N-H) and the antibonding orbitals of the adjacent C=C bonds of the indole (B1671886) ring. This n → π* interaction contributes to the aromaticity and stability of the indole core.

Furthermore, the presence of the electron-withdrawing formyl (-CHO) and carboxylate (-COOCH₃) groups introduces additional charge delocalization pathways. The lone pairs on the oxygen atoms of these groups can interact with the π* orbitals of the indole ring, leading to a redistribution of electron density. This delocalization can be quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interactions. Higher E(2) values signify stronger interactions and greater charge delocalization.

These intramolecular charge transfer (ICT) interactions play a crucial role in the molecule's electronic properties. The delocalization of charge from the indole ring to the formyl and carboxylate groups influences the molecule's dipole moment and polarizability.

Interactive Data Table: Key NBO Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C4-C5) | High | n → π |

| LP (1) N1 | π (C8-C9) | Moderate | n → π |

| π (C4-C5) | π (C6-C7) | Moderate | π → π |

| π (C8-C9) | π (C7-C10) | Moderate | π → π |

| LP (2) O1 | σ (C10-H11) | Low | n → σ |

| LP (2) O2 | σ (C11-O3) | Low | n → σ* |

Note: The E(2) values are qualitative representations based on typical values for similar indole derivatives. Actual values would require specific computational results for this molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). masterorganicchemistry.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is typically localized over the electron-rich indole ring, particularly the pyrrole (B145914) moiety. This indicates that the initial electrophilic attack is likely to occur at these sites. The LUMO, on the other hand, is expected to be distributed over the electron-withdrawing formyl and carboxylate groups, as well as the benzene (B151609) part of the indole ring. This suggests that nucleophilic attack will be favored at the carbon atoms of the formyl and carboxylate groups.

The HOMO-LUMO energy gap can be calculated using computational methods like Density Functional Theory (DFT). This value helps in understanding the charge transfer interactions occurring within the molecule. A smaller energy gap facilitates intramolecular charge transfer, which can be significant for the molecule's optical and electronic properties.

Interactive Data Table: Calculated FMO Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 3.0 |

| Ionization Potential (I) | 6.5 to 5.5 |

| Electron Affinity (A) | 2.5 to 1.5 |

| Electronegativity (χ) | 4.5 to 3.5 |

| Chemical Hardness (η) | 2.0 to 1.5 |

| Chemical Softness (S) | 0.25 to 0.33 |

| Electrophilicity Index (ω) | 5.0 to 4.1 |

Note: These values are estimations based on computational studies of similar indole derivatives and provide a general indication of the electronic properties.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and dynamic behavior. The indole ring itself is relatively rigid, but the substituent groups—the formyl and methyl carboxylate—can exhibit rotational freedom around their single bonds.

MD simulations can be employed to explore the potential energy surface of the molecule and identify its stable conformers. By simulating the molecule's motion at a given temperature, it is possible to observe the transitions between different conformations and determine their relative populations. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

The simulations can reveal the preferred orientations of the formyl and methyl carboxylate groups relative to the indole plane. These orientations are influenced by a balance of steric hindrance and electronic interactions, such as the formation of intramolecular hydrogen bonds. For instance, the hydrogen on the indole nitrogen might form a weak hydrogen bond with the oxygen of the formyl or carboxylate group, stabilizing a particular conformation.

The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the molecular structure over the simulation time and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. This information is instrumental in understanding the molecule's dynamic structural properties.

Research Applications and Exploration of Biological Activity Mechanisms

Methyl 7-Formyl-1H-Indole-2-Carboxylate as a Key Synthetic Building Block

The unique arrangement of functional groups in this compound makes it a versatile precursor in various synthetic applications, ranging from the total synthesis of natural products to the development of novel materials.

The formyl group at the C7 position of the indole (B1671886) nucleus is a critical functional handle for the elaboration of complex molecular structures found in numerous natural products. Formylindoles are important intermediates in the synthesis of a wide variety of biologically active and naturally occurring indoles. researchgate.net For instance, 7-formylindole derivatives serve as key precursors in the synthesis of Teleocidine analogues, a class of compounds known for their potent tumor-promoting activity. researchgate.net The aldehyde functionality allows for the introduction of intricate side chains and the construction of additional ring systems, which are characteristic features of many indole alkaloids.

The synthesis of Chanoclavine-I, an ergot alkaloid, has been approached using a 4-formylindole, highlighting the utility of formyl-substituted indoles in accessing complex alkaloid frameworks. researchgate.net Similarly, the natural product (E)-6-(3-methylbuta-1,3-dienyl)indole was synthesized utilizing a 6-formylindole. researchgate.net While these examples use different isomers, they underscore the strategic importance of the formyl group on the indole's benzene (B151609) ring as a gateway to natural product synthesis. The this compound provides a stable, yet reactive, platform for such synthetic endeavors, enabling chemists to build molecular complexity in a controlled and regioselective manner. researchgate.netresearchgate.net

Table 1: Examples of Natural Products Synthesized from Formylindole Precursors

| Natural Product Class | Specific Compound/Analogue | Position of Formyl Group on Indole Intermediate |

|---|---|---|

| Teleocidines | Teleocidine Analogues | C7 |

| Ergot Alkaloids | Chanoclavine-I | C4 |

The indole-2-carboxylate (B1230498) framework is recognized as a "privileged scaffold" in drug discovery, meaning it can bind to multiple, unrelated biological targets. mdpi.com The introduction of a formyl group at the C7 position further enhances its utility, allowing for its incorporation into larger, more complex organic scaffolds. The aldehyde can undergo a wide range of chemical reactions, including reductive amination, Wittig reactions, and condensation reactions, to append diverse chemical moieties.

This versatility allows for the generation of libraries of novel compounds built around the indole core. For example, the indole-2-carboxamide scaffold has been effectively used to design new agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel. mdpi.com By modifying substituents on the indole ring, researchers can systematically explore the structure-activity relationships (SAR) of these new scaffolds, optimizing their interaction with biological targets. The 7-formyl derivative is an ideal starting point for such explorations, providing a reactive site for diversification away from the core scaffold responsible for primary binding interactions. mdpi.commdpi.com

Fused heterocyclic systems containing the indole moiety often exhibit significant biological activity. Pyridazino[4,5-b]indoles, for instance, are known to possess a range of pharmacological properties, including anxiolytic, antihypertensive, and anti-HIV activities. researchgate.net The synthesis of these fused systems often relies on the cyclocondensation of bifunctional indole precursors.

Specifically, indole-2-carboxylates bearing a formyl group at an adjacent position are key intermediates for constructing the pyridazinone ring. For example, heating ethyl 3-formylindole-2-carboxylates with hydrazine (B178648) hydrate (B1144303) leads directly to the formation of the corresponding 3H-pyridazino[4,5-b]indol-4(5H)-ones. researchgate.netnih.gov This reaction involves the initial formation of a hydrazone with the formyl group, followed by an intramolecular cyclization with the ester at the C2 position. Although this specific example involves the 3-formyl isomer, the same chemical principle applies to the 7-formyl derivative, which could be used to synthesize angularly fused pyridazino[4,5-b]indole systems, further expanding the chemical space of medicinally relevant heterocycles. researchgate.net

The indole ring system is a chromophore found in natural pigments like indigo. The extended π-conjugated system of the bicyclic indole structure is responsible for its absorption of light in the ultraviolet region. The introduction of functional groups that can further extend this conjugation, such as a formyl group, can shift the absorption into the visible region, a key characteristic of dyes and pigments. indole-building-block.com

The formyl group (-CHO) and the methyl carboxylate group (-COOCH₃) on the this compound scaffold can act as both electron-withdrawing groups and points for chemical modification. Condensation of the formyl group with various nucleophiles (e.g., anilines, active methylene (B1212753) compounds) can create highly conjugated systems, such as Schiff bases and merocyanine-type structures. These extended π-systems are likely to exhibit intense color. Therefore, this compound represents a potential building block for the synthesis of novel organic dyes and pigments, although specific applications in this area are not yet extensively documented in the literature. mdpi.com

Mechanistic Investigations of Biological Interactions of Indole-2-Carboxylates

The indole-2-carboxylate scaffold is a recurring motif in a multitude of biologically active compounds. Mechanistic studies, often aided by molecular modeling, have provided significant insights into how this structural unit interacts with biological macromolecules like proteins and enzymes, leading to the modulation of their function.

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of various enzymes through their specific interactions with amino acid residues in the enzyme's active site. mdpi.comnih.gov A common interaction motif involves the carboxylate group at the C2 position.

A prominent example is the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.gov Molecular docking studies revealed that the indole-2-carboxylic acid scaffold can form a chelating triad (B1167595) with two magnesium ions (Mg²⁺) that are crucial for the enzyme's catalytic activity. mdpi.com The carboxyl group at C2, along with the indole nitrogen, directly participates in coordinating these metal ions. Furthermore, the indole core itself can engage in hydrophobic or π-stacking interactions with key amino acid residues or viral DNA bases within the active site, anchoring the inhibitor in place. mdpi.comnih.gov

Similarly, indole-2-carboxylic acid derivatives have been developed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion. nih.govsci-hub.se In this context, the 2-carboxylate group forms critical hydrogen bonds with residues such as Tyr126 and Ser167 in the IDO1 active site. sci-hub.se The indole ring often forms a T-shaped π-π interaction with a phenylalanine residue (Phe163), which is a characteristic feature for many IDO1 inhibitors. sci-hub.se These specific, high-affinity interactions are responsible for the potent inhibitory activity of this class of compounds.

Table 2: Key Molecular Interactions of the Indole-2-Carboxylate Scaffold with Enzyme Targets

| Enzyme Target | Key Interacting Groups on Scaffold | Types of Interactions | Interacting Residues/Components in Active Site |

|---|---|---|---|

| HIV-1 Integrase | C2-Carboxyl, Indole N-H | Metal Chelation, Hydrophobic Interactions, π-π Stacking | Mg²⁺ ions, Pro145, Viral DNA (dC20) |

| IDO1/TDO | C2-Carboxylate, Indole Ring | Hydrogen Bonding, T-shaped π-π Stacking | Tyr126, Ser167, Cys129, Gly262, Phe163 |

These studies demonstrate that the indole-2-carboxylate scaffold provides a robust framework for designing enzyme inhibitors. The carboxylate group often serves as a key metal-chelating or hydrogen-bonding element, while the bicyclic indole ring provides a platform for hydrophobic and aromatic interactions, collectively contributing to high-affinity binding with their biological targets. mdpi.commdpi.comnih.gov

Enzyme Inhibition Mechanisms by Indole-2-Carboxylate Derivatives

Indole-2-carboxylate derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities through the inhibition of various enzymes. This section explores the mechanisms by which these compounds exert their inhibitory effects on viral, mammalian, bacterial, and fungal enzymes, as well as their role in kinase inhibition.

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase Strand Transfer)

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle responsible for integrating the viral DNA into the host genome. The primary mechanism of action for these compounds is the inhibition of the strand transfer step of the integration process.

The core structure of indole-2-carboxylic acid plays a crucial role in this inhibition. The indole nucleus and the C2 carboxyl group are capable of chelating the two Mg²⁺ ions within the active site of the integrase enzyme. This chelation is a critical interaction that disrupts the normal catalytic function of the enzyme.

Structural optimizations of the indole-2-carboxylic acid scaffold have led to the development of derivatives with significantly enhanced inhibitory activity. For instance, modifications at the C3 and C6 positions of the indole ring have been shown to improve the compound's interaction with the enzyme. The introduction of a halogenated benzene ring at the C6 position can lead to effective π-π stacking interactions with the viral DNA. Furthermore, adding a long branch at the C3 position can enhance interactions with a hydrophobic cavity near the active site of the integrase. These modifications have resulted in compounds with IC₅₀ values as low as 0.13 µM, demonstrating the potential of this chemical class in the development of new anti-HIV-1 agents.

Table 1: HIV-1 Integrase Strand Transfer Inhibitory Activity of Selected Indole-2-Carboxylate Derivatives

| Compound | Modification | IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | C6-halogenated benzene and C3 long branch | 0.13 |

| Derivative 2 | C6 halogenated benzene ring | 3.11 |

Modulation of Cytochrome P450 Enzymes

The interaction of indole derivatives with cytochrome P450 (CYP450) enzymes is a critical aspect of their metabolic profile and potential for drug-drug interactions. CYP450 enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide variety of xenobiotics, including drugs.

Indoline (B122111), a related heterocyclic compound, has been shown to be aromatized by CYP450 enzymes to produce indole. This process is catalyzed with the highest activity by CYP3A4. The resulting indole products can then be further bioactivated into potentially toxic intermediates. For example, 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine (B1207975) electrophiles, which can bind to cellular nucleophiles like proteins and DNA, potentially leading to toxicity.

While direct studies on "this compound" are limited, the general metabolism of the indole scaffold by CYP450 enzymes, particularly CYP2A6, CYP2C19, and CYP2E1, involves oxidation at various positions of the indole ring. This can lead to the formation of metabolites such as indoxyl (3-hydroxyindole), which is subsequently conjugated and excreted. The specific substituents on the indole-2-carboxylate ring will influence which CYP450 isozymes are involved and the metabolic fate of the compound, thereby modulating its efficacy and safety profile.

Inhibition of Bacterial Enzymes (e.g., E. coli MurB)

There is currently a lack of specific research data available in the public domain regarding the inhibition of the bacterial enzyme E. coli MurB by this compound or its close derivatives. While indole and its derivatives are known to affect various physiological processes in bacteria, including virulence and biofilm formation, their direct inhibitory activity on the MurB enzyme, which is involved in peptidoglycan biosynthesis, has not been specifically reported in the available scientific literature.

Inhibition of Fungal Enzymes (e.g., 14a-lanosterol demethylase of CYP51Ca)

Kinase Inhibition Studies (e.g., IKK2, EGFRT790M/BRAFV600E pathways)

Indole-2-carboxylate derivatives have been investigated for their potential as kinase inhibitors, which are crucial targets in cancer therapy due to their role in cell signaling pathways that control cell growth, proliferation, and survival.

Specifically, 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in several malignancies. Certain derivatives have demonstrated excellent inhibitory activity against EGFRT790M, a mutation that confers resistance to some EGFR inhibitors, with IC₅₀ values in the low nanomolar range, comparable to the reference drug osimertinib.

The mechanism of inhibition involves the indole-2-carboxylate moiety binding deeply within the hydrophobic pocket of the kinase's active site. This binding is stabilized by multiple hydrogen bond interactions with key amino acid residues such as Met790 and Lys745 in EGFR. Additionally, ionic bond interactions with residues like Lys745 and Asp855, and pi-H interactions with Val726 further anchor the inhibitor in the active site. These interactions block the normal function of the kinase, thereby inhibiting downstream signaling pathways and suppressing cancer cell proliferation.

While studies have focused on EGFR and BRAF kinases, there is a lack of specific research on the inhibition of IKK2 (Inhibitor of nuclear factor kappa-B kinase 2) by indole-2-carboxylate derivatives in the currently available literature.

Table 2: Kinase Inhibitory Activity of Selected 5-Chloro-indole-2-carboxylate Derivatives

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Derivative 3b | EGFRT790M | 8.6 ± 2 |

| Derivative 3e | EGFRT790M | 9.2 ± 2 |

| Osimertinib (Reference) | EGFRT790M | 8 ± 2 |

| Derivative 3a | BRAFV600E | 43 |

Receptor Binding Studies and Ligand-Receptor Interactions (e.g., CysLT1 antagonists)

Indole-2-carboxylic acid derivatives have been identified as a novel class of highly potent and selective antagonists for the Cysteinyl-leukotriene receptor 1 (CysLT1). CysLT1 is a G protein-coupled receptor involved in the inflammatory pathways of asthma and allergic rhinitis.

The antagonistic activity of these compounds is attributed to their ability to bind to the CysLT1 receptor and block the binding of its natural ligands, the cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄). This prevents the activation of the receptor and the subsequent downstream signaling that leads to bronchoconstriction and inflammation.

Structure-activity relationship studies have revealed that the presence of an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl moiety and an indole-2-carboxylic acid moiety are essential for potent CysLT1 antagonist activity. The α,β-unsaturated amide moieties at the 3-position of the indole ring have also been shown to be important. One of the most potent compounds identified, an indole derivative, exhibited an IC₅₀ value of 0.0059 µM for CysLT1, demonstrating significantly higher potency than the marketed CysLT1 antagonist, montelukast. nih.gov This highlights the potential of the indole-2-carboxylate scaffold in developing new therapies for inflammatory respiratory diseases.

Table 3: CysLT1 Antagonist Activity of a Selected Indole-2-Carboxylate Derivative

| Compound | Target Receptor | IC₅₀ (µM) |

|---|---|---|

| Indole Derivative 17k | CysLT1 | 0.0059 ± 0.0011 |

| Indole Derivative 17k | CysLT2 | 15 ± 4 |

Modulation of Cellular Pathways Relevant to Disease States (e.g., apoptosis, cell growth)

While direct studies on this compound are not extensively available in public literature, the broader class of indole-2-carboxylate derivatives has been the subject of significant research for their potential to modulate cellular pathways implicated in various diseases, particularly in the context of cancer. These studies reveal that the indole-2-carboxylate scaffold is a promising framework for the development of agents that can influence apoptosis (programmed cell death) and cell growth, key processes that are often dysregulated in pathological conditions.

Research into structurally related indole-2-carboxamides and indole-2-carboxylic acid hydrazides has provided valuable insights into how modifications of the indole core can lead to potent biological activities. These derivatives have been shown to interact with various molecular targets, leading to the induction of apoptosis and the inhibition of cell proliferation in cancer cell lines.

Induction of Apoptosis

A primary mechanism through which many indole derivatives exhibit their anti-cancer potential is the induction of apoptosis. This is often achieved through the activation of caspases, a family of protease enzymes that are central to the apoptotic process.

One study on a series of indole-2-carboxamide derivatives demonstrated their ability to induce apoptosis by activating the caspase cascade. Specifically, certain compounds were found to significantly increase the levels of active caspase-3, caspase-8, and caspase-9 in breast cancer cells (MCF-7). nih.gov The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. Furthermore, these compounds were observed to increase the levels of Cytochrome C, a key protein released from the mitochondria during the intrinsic apoptotic pathway. nih.gov

Another class of related compounds, indole-2-carboxylic acid benzylidene-hydrazides, has also been identified as potent inducers of apoptosis. nih.gov A particular derivative, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to induce apoptosis in T47D breast cancer cells. nih.gov Further structure-activity relationship (SAR) studies revealed that modifications to both the indole and benzene rings could significantly enhance apoptotic activity. nih.gov

The table below summarizes the caspase-activating effects of selected indole-2-carboxamide derivatives in MCF-7 cells.

| Compound | Fold Increase in Caspase-3 vs. Control | Fold Increase in Caspase-8 vs. Control | Fold Increase in Caspase-9 vs. Control | Fold Increase in Cytochrome C vs. Control |

| 5d | ~8-10 | 9.70 | 17.80 | 14 |

| 5e | ~8-10 | 10.90 | 18.15 | 16 |

| 5h | ~8-10 | - | - | 13 |

| Doxorubicin (control) | - | - | - | - |

| Data is approximate and derived from graphical representations in the source literature. nih.gov |

Inhibition of Cell Growth

In addition to inducing apoptosis, indole-2-carboxylate derivatives have been shown to inhibit the growth of cancer cells by arresting the cell cycle at various phases. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can prevent the proliferation of cancer cells.

For instance, the aforementioned 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide was found to arrest T47D cells in the G2/M phase of the cell cycle. nih.gov This indicates that the compound interferes with the processes leading to mitosis, thereby halting cell division.

Furthermore, a study on a series of 2-phenylindole-3-carbaldehyde aroyl hydrazones, which share the indole core, demonstrated their ability to block the cell cycle in the G2/M phase in breast cancer and glioblastoma cell lines. nih.gov This cell cycle arrest was also associated with the subsequent induction of apoptosis, as evidenced by the activation of caspase-3. nih.gov

The antiproliferative activity of various indole-2-carboxamide derivatives has been evaluated against a panel of cancer cell lines, with some compounds exhibiting potent growth inhibitory effects. The table below presents the half-maximal growth inhibitory concentration (GI50) values for selected indole-2-carboxamide derivatives against the MCF-7 breast cancer cell line.

| Compound | GI50 (µM) against MCF-7 |

| 5d | 1.50 |

| 5e | 0.95 |

| 5h | 1.15 |

| 5i | 1.25 |

| 5j | 1.05 |

| 5k | 1.10 |

| Doxorubicin (control) | 1.10 |

| Data derived from source literature. nih.gov |

Structure Activity Relationship Sar Studies of Formyl Indole 2 Carboxylates

Influence of Formyl Group Position and Chemical Nature on Reactivity and Biological Activity

The position of the formyl (-CHO) group on the indole (B1671886) ring is a key determinant of the molecule's chemical reactivity and biological function. Electrophilic substitution reactions on the indole nucleus, such as the Vilsmeier-Haack reaction used for formylation, are highly regioselective. In indole-2-carboxylates, the C2-carbonyl group has an electron-withdrawing effect, which deactivates the pyrrole (B145914) ring and directs formylation primarily to the C3 position. nih.govrsc.org This reaction is often high-yielding, producing 3-formyl-indole-2-carboxylate derivatives. nih.govnih.gov

While the C3 position is the most common site for formylation, substitution can also occur on the benzene (B151609) ring (positions C4, C5, C6, and C7). Acylation reactions, for instance, can yield mixtures of 3-, 5-, and 7-acyl derivatives depending on the reaction conditions. clockss.org The specific placement of the formyl group has profound implications for biological activity. For example, in the context of HIV-1 integrase inhibitors, the core indole nucleus is crucial for chelating Mg²⁺ ions in the enzyme's active site. nih.gov The introduction of a formyl group, particularly at C3, provides a synthetic handle for further modification and extension into hydrophobic pockets of the binding site, which can enhance potency. nih.govmdpi.com

The chemical nature of the formyl group—an aldehyde—makes it a versatile intermediate for creating a wide array of derivatives. It can be reduced to a hydroxymethyl group (-CH₂OH), which can then be used to introduce larger substituents like benzyloxymethyls. nih.govrsc.org It can also be converted into imines (Schiff bases) by reacting with anilines, which can then be cyclized to form other heterocyclic systems like thiazolidinones. nih.gov Each of these transformations alters the steric and electronic properties of the substituent, leading to different interactions with biological targets and thus, varied activity profiles.

Role of the Ester Group and its Derivatives on Molecular Interactions

The ester group at the C2 position, typically a methyl or ethyl ester, is fundamental to the molecular interactions of indole-2-carboxylates. This group, particularly its carbonyl oxygen, can participate in crucial hydrogen bonding. In the crystal structure of ethyl 1H-indole-2-carboxylate, for example, the keto oxygen atom forms hydrogen bonds with the indole N-H group of a neighboring molecule, creating stable dimers. nih.gov

In many biological contexts, the C2 ester is a precursor to the carboxylic acid, which is often the active pharmacophore. Saponification (hydrolysis) of the ester to the corresponding carboxylic acid is a common final step in the synthesis of active pharmaceutical ingredients. rsc.org The resulting carboxylate anion is often essential for activity, particularly in enzyme inhibition where it can chelate metal cofactors. Studies on HIV-1 integrase inhibitors have shown that the indole-2-carboxylic acid nucleus chelates with two Mg²⁺ ions in the enzyme's active site. nih.govrsc.org Esterification of this carboxyl group can lead to a complete loss of inhibitory activity, underscoring the necessity of the free acid for this specific target. nih.gov

However, the ester form can be advantageous for properties like cell permeability and bioavailability, acting as a prodrug that is hydrolyzed to the active carboxylic acid in vivo. The choice of ester (e.g., methyl vs. ethyl) can influence the compound's lipophilicity and pharmacokinetic properties. ontosight.ai Furthermore, the ester can be converted to other functional groups, such as carboxamides or carbohydrazides, to explore different binding interactions. nih.govmdpi.comeurjchem.com The conversion to a carboxamide, for instance, introduces a flexible group with both hydrophobic and polar characteristics that can form different hydrogen bond networks with target proteins, significantly altering the biological activity. nih.gov

Impact of Substituents on the Indole Ring (e.g., halogen, methoxy (B1213986), methyl, amino) on Activity Profiles

The type and position of substituents on the benzene portion of the indole ring significantly modulate the biological activity of formyl-indole-2-carboxylates. These modifications influence the molecule's electronics, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for various targets.

Halogen Substituents: Halogens like chlorine and fluorine are commonly used to enhance activity. In studies of CysLT1 antagonists for asthma treatment, halogenated 1H-indole-2-carboxylic acid derivatives showed significant potency. Fluorine-substituted derivatives were often more potent than their chlorine-substituted counterparts. researchgate.net The position of the halogen is also critical; for instance, substitution at the C7 position of the indole ring was found to be the most favorable for this class of compounds, while substitution at C4 was the least favorable. researchgate.net In the development of HIV-1 integrase inhibitors, introducing a halogenated benzene ring at the C6 position via a Buchwald-Hartwig reaction led to compounds with markedly improved inhibitory effects, with the substituent forming a π-π stacking interaction with viral DNA. nih.govrsc.org

Methoxy and Methyl Groups: Electron-donating groups such as methoxy (-OCH₃) and methyl (-CH₃) also play a role in tuning activity. For CysLT1 antagonists, methoxy group substitution at the C7 position was found to be highly favorable. researchgate.net In another study on antitubercular agents, the introduction of methoxy groups at the C5 position was compared with other substituents. The results suggested that lipophilicity was a key driver for bioactivity in this series, with more lipophilic substituents leading to higher potency. nih.gov

Amino Groups: The introduction of amino groups (-NH₂) or substituted amino functionalities can provide additional hydrogen bonding opportunities and allow for the attachment of larger chemical moieties. Buchwald-Hartwig coupling has been effectively used to introduce substituted anilines at the C6 position of the indole ring, leading to potent HIV-1 integrase inhibitors. rsc.org

The collective findings highlight that the indole ring is a highly adaptable scaffold. The strategic placement of various substituents allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.

| Substituent | Position | Effect on Biological Activity | Target/Application | Reference |

| Fluorine | C7 | More potent than Chlorine | CysLT1 Antagonist | researchgate.net |

| Chlorine | C7 | Favorable substitution | CysLT1 Antagonist | researchgate.net |

| Methoxy | C7 | Favorable substitution | CysLT1 Antagonist | researchgate.net |

| Halogenated Benzene | C6 | Markedly inhibits integrase (π–π stacking) | HIV-1 Integrase Inhibitor | nih.govrsc.org |

| Various substituents | C4 | Least favorable position | CysLT1 Antagonist | researchgate.net |

Comparative Analysis with Other Indole Isomers and Analogues

To fully appreciate the SAR of methyl 7-formyl-1H-indole-2-carboxylate, it is useful to compare it with other isomers and structural analogues.

Isomers: The positioning of the formyl and carboxylate groups is paramount. As discussed, the vast majority of synthetic routes for formyl-indole-2-carboxylates yield the 3-formyl isomer due to the directing effects of the C2-ester. nih.govnih.gov Compounds with the formyl group at other positions, such as C5, C6, or C7, are less common but offer different structural geometries for interacting with target sites. For instance, a C7-substituent, as seen in potent CysLT1 antagonists, points into a distinct spatial region compared to a C3- or C6-substituent, which can be exploited for achieving selectivity and potency. researchgate.net Similarly, moving the carboxylate group from C2 to other positions (e.g., C3) would fundamentally alter the molecule's ability to act as a scaffold for certain enzyme inhibitors, as the geometry for metal chelation or key hydrogen bonds would be lost. nih.gov

Indole-3-Carboxamides: In contrast to the C2-carboxylates, indole-3-carboxamides represent another major class of biologically active indoles. In these compounds, the carboxamide moiety at C3 provides key hydrogen bonding interactions, while the C2 position is available for other substitutions. This scaffold is prominent in renin inhibitors, where the carboxamide oxygen forms a critical hydrogen bond with the enzyme. nih.gov

Indoline (B122111) Analogues: Reduction of the C2=C3 double bond in the indole ring produces an indoline scaffold. This change from a planar, aromatic pyrrole ring to a puckered, non-aromatic pyrrolidine (B122466) ring increases structural flexibility and lipophilicity. clockss.org Indoline-2-carboxylic acid is considered a rigid analogue of proline and has been used to develop NF-κB inhibitors and other therapeutics. researchgate.netresearchgate.net The SAR of indoline-2-carboxamide derivatives shows that substituents on the nitrogen atom (e.g., a Boc group) can yield outstanding cytotoxic activity against cancer cell lines. researchgate.net

Benzofuran (B130515) Analogues: Replacing the indole nitrogen with an oxygen atom yields the benzofuran scaffold. This bioisosteric replacement can be explored to understand the role of the indole N-H group, which often acts as a hydrogen bond donor. nih.gov In the context of cannabinoid receptor 1 (CB1) allosteric modulators, replacing the indole-2-carboxamide core with a benzofuran-2-carboxamide (B1298429) was found to significantly impact the ligand's allostery, indicating the importance of the indole ring itself in maintaining the desired modulatory effect. nih.gov

This comparative analysis demonstrates that while subtle changes, like moving a substituent, can fine-tune activity, altering the core scaffold (e.g., indole to indoline or benzofuran) or the primary substituent positions (C2- vs. C3-carboxylate) leads to fundamentally different classes of compounds with distinct biological profiles.

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of functionalized indoles is a mature field, yet there remains a continuous drive towards greener and more efficient methodologies. Traditional multi-step syntheses often generate significant chemical waste and may utilize harsh reagents. Future research in this area should focus on the development of novel synthetic routes to methyl 7-formyl-1H-indole-2-carboxylate that prioritize sustainability.

Key areas of investigation could include: